molecular formula C6H12ClF2N B13494400 3,3-Difluoro-2-methylpiperidine hydrochloride

3,3-Difluoro-2-methylpiperidine hydrochloride

Cat. No.: B13494400
M. Wt: 171.61 g/mol
InChI Key: YKAAHRGUGXYMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.6 g/mol. It is commonly used in scientific experiments for various applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3,3-Difluoro-2-methylpiperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpiperidine with a fluorinating agent to introduce the difluoro groups. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

3,3-Difluoro-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the difluoro groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Difluoro-2-methylpiperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

3,3-Difluoro-2-methylpiperidine hydrochloride can be compared with other similar compounds, such as:

  • 2,2-Difluoro-1-methylpiperidine hydrochloride
  • 3,3-Difluoro-1-methylpiperidine hydrochloride
  • 3,3-Difluoro-2-ethylpiperidine hydrochloride

These compounds share similar structural features but differ in the position and nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

3,3-difluoro-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c1-5-6(7,8)3-2-4-9-5;/h5,9H,2-4H2,1H3;1H

InChI Key

YKAAHRGUGXYMIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.